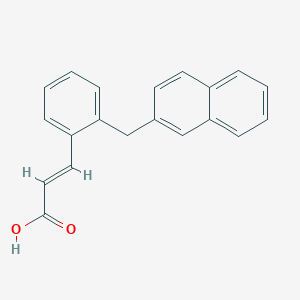
s-(Lactoyl)glutathione
描述
S-(Lactoyl)glutathione: is a compound that plays a significant role in the glyoxalase system, which is involved in the detoxification of methylglyoxal, a by-product of glycolysis. This compound is an intermediate in the conversion of methylglyoxal to D-lactic acid and glutathione, mediated by the enzymes glyoxalase I and glyoxalase II .
准备方法
Synthetic Routes and Reaction Conditions: S-(Lactoyl)glutathione can be synthesized through the reaction of methylglyoxal with reduced glutathione in the presence of glyoxalase I. The reaction proceeds as follows:
- Methylglyoxal reacts with reduced glutathione to form a hemithioacetal intermediate.
- The hemithioacetal intermediate is then converted to this compound by glyoxalase I .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using immobilized glyoxalase I on a solid support such as Sepharose 4B. This method allows for the repeated use of the enzyme and efficient production of the compound .
化学反应分析
Types of Reactions: S-(Lactoyl)glutathione undergoes several types of reactions, including:
Hydrolysis: Catalyzed by glyoxalase II, converting this compound to D-lactic acid and glutathione.
Oxidation and Reduction: Involved in redox reactions within the cell, contributing to the maintenance of cellular redox balance.
Common Reagents and Conditions:
Hydrolysis: Glyoxalase II enzyme, physiological pH, and temperature conditions.
Oxidation and Reduction: Various cellular oxidants and reductants, including reactive oxygen species and antioxidants.
Major Products Formed:
D-lactic acid and glutathione: Formed from the hydrolysis of this compound by glyoxalase II.
科学研究应用
S-(Lactoyl)glutathione has several scientific research applications, including:
Chemistry: Studying the glyoxalase system and its role in detoxifying methylglyoxal.
Biology: Investigating its role in cellular redox balance and its involvement in various metabolic pathways.
Industry: Utilizing its properties in the development of biotechnological tools for detoxification processes.
作用机制
S-(Lactoyl)glutathione exerts its effects through the glyoxalase system. The mechanism involves:
Formation: Methylglyoxal reacts with reduced glutathione to form this compound, catalyzed by glyoxalase I.
Hydrolysis: this compound is hydrolyzed by glyoxalase II to produce D-lactic acid and glutathione.
Regulation: This process helps in maintaining cellular redox balance and detoxifying harmful by-products of metabolism.
相似化合物的比较
Glutathione: A tripeptide involved in various cellular processes, including detoxification and redox balance.
Methylglyoxal: A reactive aldehyde that is detoxified by the glyoxalase system.
Uniqueness: S-(Lactoyl)glutathione is unique due to its specific role as an intermediate in the glyoxalase pathway, facilitating the detoxification of methylglyoxal and contributing to cellular redox homeostasis .
属性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2S)-2-hydroxypropanoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O8S/c1-6(17)13(24)25-5-8(11(21)15-4-10(19)20)16-9(18)3-2-7(14)12(22)23/h6-8,17H,2-5,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t6-,7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYDCVUWILIYQF-FXQIFTODSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Aminobicyclo[2.1.1]hexan-1-ol;hydrochloride](/img/structure/B8244900.png)
![Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8244902.png)

![1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylicacid](/img/structure/B8244909.png)

![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B8244928.png)
![5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B8244936.png)



![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]thiane 1,1-dioxide](/img/structure/B8244956.png)
![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8244976.png)

